molecular formula C15H14BrN5OS B12578458 Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Cat. No.: B12578458
M. Wt: 392.3 g/mol
InChI Key: LKMKPUYDZSRLLH-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex organic compound characterized by its unique structure, which includes an indole ring fused with a triazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazine ring. The final step involves the thiolation and acetamide formation under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
  • Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-

Uniqueness

Compared to similar compounds, Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- stands out due to its specific structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C15H14BrN5OS

Molecular Weight

392.3 g/mol

IUPAC Name

2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C15H14BrN5OS/c1-3-6-17-12(22)8-23-15-18-14-13(19-20-15)10-7-9(16)4-5-11(10)21(14)2/h3-5,7H,1,6,8H2,2H3,(H,17,22)

InChI Key

LKMKPUYDZSRLLH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SCC(=O)NCC=C

Origin of Product

United States

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